3-Hexyl-5-(2-phenylethyl)furan-2(5H)-one
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Overview
Description
3-Hexyl-5-phenethylfuran-2(5H)-one is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexyl-5-phenethylfuran-2(5H)-one can be achieved through various organic synthesis methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction between a hexyl-substituted aldehyde and a phenethyl-substituted ketone in the presence of a catalyst can lead to the formation of the furan ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, or the use of green chemistry principles can be employed to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Hexyl-5-phenethylfuran-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrofuran derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery and development.
Medicine: Investigated for its pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of fragrances, flavors, or as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 3-Hexyl-5-phenethylfuran-2(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Hexylfuran: A simpler furan derivative with a hexyl group.
5-Phenethylfuran-2(5H)-one: A related compound with a phenethyl group.
3-Hexylfuran-2(5H)-one: Another similar compound with a hexyl group but lacking the phenethyl group.
Uniqueness
3-Hexyl-5-phenethylfuran-2(5H)-one is unique due to the presence of both hexyl and phenethyl groups, which can influence its chemical reactivity and potential applications. The combination of these groups may enhance its bioactivity or provide distinct properties compared to simpler furan derivatives.
Properties
CAS No. |
88486-38-8 |
---|---|
Molecular Formula |
C18H24O2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
4-hexyl-2-(2-phenylethyl)-2H-furan-5-one |
InChI |
InChI=1S/C18H24O2/c1-2-3-4-8-11-16-14-17(20-18(16)19)13-12-15-9-6-5-7-10-15/h5-7,9-10,14,17H,2-4,8,11-13H2,1H3 |
InChI Key |
HMLKWFVFRYFHCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC(OC1=O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
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